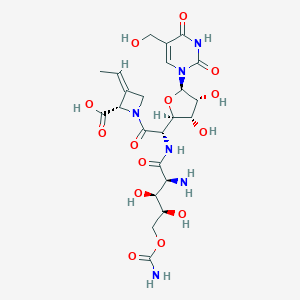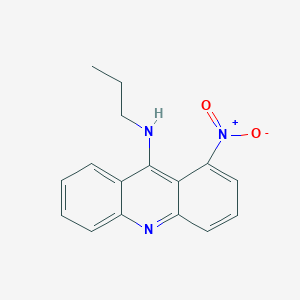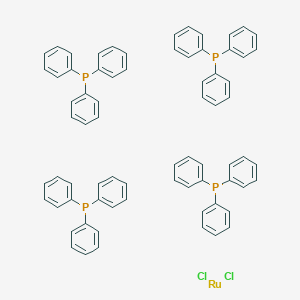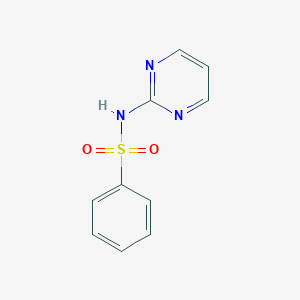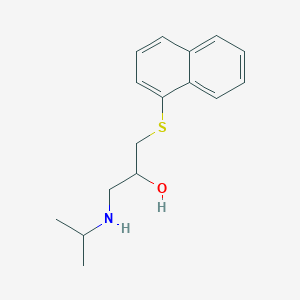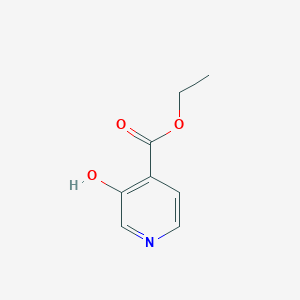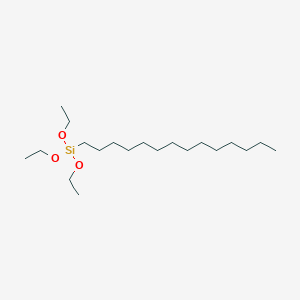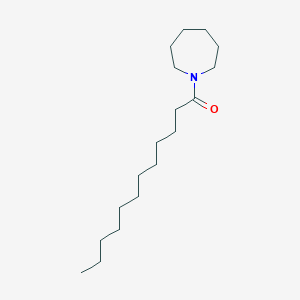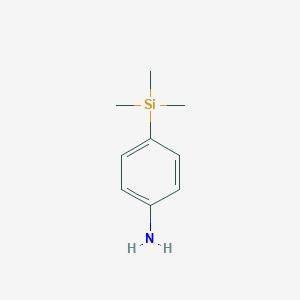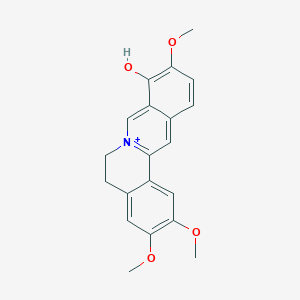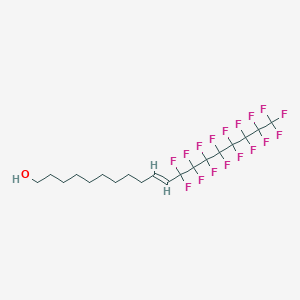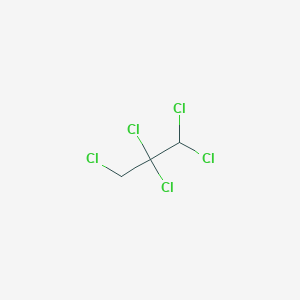
1,1,2,2,3-Pentachloropropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2,3-Pentachloropropane (PCP) is a colorless, odorless, and highly toxic chemical compound that is widely used in various industrial applications, including as a solvent, degreaser, and pesticide. Despite its widespread use, PCP is known to be hazardous to human health and the environment. In
作用机制
1,1,2,2,3-Pentachloropropane is known to act on the central nervous system (CNS) by binding to the gamma-aminobutyric acid (GABA) receptor and the N-methyl-D-aspartate (NMDA) receptor. It also inhibits the activity of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine (ACh). 1,1,2,2,3-Pentachloropropane's binding to the GABA receptor leads to the inhibition of neurotransmitter release, while its binding to the NMDA receptor leads to the inhibition of calcium influx into the neuron. These effects result in the disruption of normal brain function, leading to symptoms such as confusion, hallucinations, and seizures.
生化和生理效应
1,1,2,2,3-Pentachloropropane is known to cause a range of biochemical and physiological effects in humans and animals. These include liver and kidney damage, immune system suppression, reproductive toxicity, and developmental toxicity. 1,1,2,2,3-Pentachloropropane has also been shown to be carcinogenic in animal studies, although its carcinogenic potential in humans is still unclear.
实验室实验的优点和局限性
1,1,2,2,3-Pentachloropropane has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, its extreme toxicity and potential for environmental contamination make it a challenging compound to work with. Special care must be taken when handling 1,1,2,2,3-Pentachloropropane, and appropriate safety measures must be implemented to prevent exposure to the compound.
未来方向
Future research on 1,1,2,2,3-Pentachloropropane should focus on developing safer and more sustainable alternatives for its industrial applications. There is also a need for further studies on the toxicological properties of 1,1,2,2,3-Pentachloropropane, including its long-term effects on human health and the environment. Research on the mechanism of action of 1,1,2,2,3-Pentachloropropane could lead to the development of new treatments for CNS disorders, such as schizophrenia and epilepsy. Additionally, studies on the use of 1,1,2,2,3-Pentachloropropane as a reference material for analytical chemistry could help improve the accuracy and reliability of analytical methods for detecting and quantifying chlorinated compounds in environmental samples.
Conclusion:
In conclusion, 1,1,2,2,3-Pentachloropropane is a highly toxic chemical compound that is widely used in various industrial applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been examined in this paper. Further research is needed to fully understand the toxicological properties of 1,1,2,2,3-Pentachloropropane and to develop safer and more sustainable alternatives for its industrial applications.
合成方法
1,1,2,2,3-Pentachloropropane is synthesized by chlorination of propylene oxide using a mixture of chlorine and hydrogen chloride gas. The reaction is carried out at high temperature and pressure in the presence of a catalyst such as aluminum chloride or iron(III) chloride. The resulting product is purified by distillation and recrystallization to obtain pure 1,1,2,2,3-Pentachloropropane.
科学研究应用
1,1,2,2,3-Pentachloropropane has been extensively studied for its toxicological properties and its potential use as a chemical warfare agent. It has been shown to be highly toxic to a wide range of organisms, including humans, animals, and plants. 1,1,2,2,3-Pentachloropropane has been used as a model compound for studying the toxicity of other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and dioxins. 1,1,2,2,3-Pentachloropropane has also been used in various scientific research applications, including as a solvent for extracting lipids and proteins from biological samples, as a tracer in environmental studies, and as a reference material for analytical chemistry.
属性
CAS 编号 |
16714-68-4 |
|---|---|
产品名称 |
1,1,2,2,3-Pentachloropropane |
分子式 |
C3H3Cl5 |
分子量 |
216.3 g/mol |
IUPAC 名称 |
1,1,2,2,3-pentachloropropane |
InChI |
InChI=1S/C3H3Cl5/c4-1-3(7,8)2(5)6/h2H,1H2 |
InChI 键 |
IYFMQUDCYNWFTL-UHFFFAOYSA-N |
SMILES |
C(C(C(Cl)Cl)(Cl)Cl)Cl |
规范 SMILES |
C(C(C(Cl)Cl)(Cl)Cl)Cl |
其他 CAS 编号 |
16714-68-4 |
同义词 |
1,1,2,2,3-pentachloropropane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



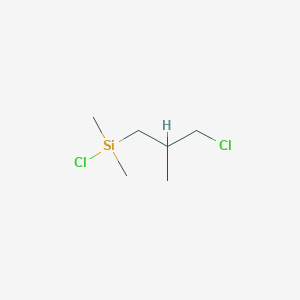
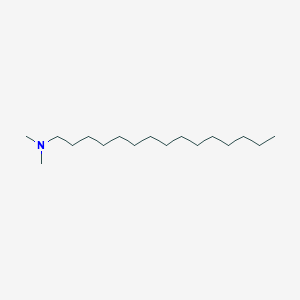
![2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid](/img/structure/B100304.png)
